N-allyl-5,6-dimethylpyrimidin-4-amine
Description
Properties
IUPAC Name |
5,6-dimethyl-N-prop-2-enylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-4-5-10-9-7(2)8(3)11-6-12-9/h4,6H,1,5H2,2-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRRENOBKDUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1NCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for N Allyl 5,6 Dimethylpyrimidin 4 Amine
Strategic Disconnection and Precursor Synthesis
A logical approach to synthesizing N-allyl-5,6-dimethylpyrimidin-4-amine involves the separate preparation of its core components: the 5,6-dimethylpyrimidin-4-amine (B1330960) scaffold and the allylic amine building block. These precursors can then be combined in a subsequent step to form the target molecule.
Synthetic Routes to 5,6-Dimethylpyrimidin-4-amine Scaffolds
The 5,6-dimethylpyrimidin-4-amine core is a substituted aminopyrimidine. The classical and most common methods for constructing such pyrimidine (B1678525) rings involve the condensation of a 1,3-dielectrophile with an N-C-N building block like guanidine (B92328) or formamide.
One established method involves the reaction of a β-dicarbonyl compound with a guanidine salt in an aqueous alkaline medium. google.com For the synthesis of a related compound, 2-amino-4,6-dimethylpyrimidine, guanidine hydrochloride is reacted with acetylacetone (B45752) in the presence of sodium carbonate. google.comchemicalbook.com This reaction proceeds via a condensation mechanism to form the heterocyclic ring. A similar strategy can be envisioned for the 5,6-dimethyl isomer using 3-methyl-2,4-pentanedione (B1204033) as the starting dicarbonyl compound.
Another relevant synthesis produces 4,6-dimethylpyrimidin-5-ol (B1590129) from 3-chloro-2,4-pentadione and formamide. nih.gov The resulting hydroxypyrimidine can then be converted to the corresponding amine. The synthesis of 4-amino-2,6-dimethylpyrimidine (B18327) has also been achieved by the trimerization of acetonitrile (B52724) with a strong base like potassium methoxide, followed by hydrolysis. orgsyn.org
The following table summarizes a representative synthesis for a dimethylaminopyrimidine scaffold.
| Precursors | Reagents/Conditions | Product | Yield |
| Guanidine hydrochloride, Acetylacetone | Sodium carbonate, Water, 60°C, Sonication | 2-Amino-4,6-dimethylpyrimidine | 75% chemicalbook.com |
| 3-chloro-2,4-pentadione, Formamide | 1. Formic acid, reflux; 2. NH4OH, reflux | 4,6-Dimethylpyrimidin-5-ol | Not specified nih.gov |
This table presents synthetic routes for analogous dimethylpyrimidine scaffolds, which form the basis for synthesizing the 5,6-dimethylpyrimidin-4-amine core.
Generation of Allylic Amine Building Blocks
Allylic amines are crucial building blocks in organic synthesis. nih.gov While the direct coupling partner for producing the target molecule is allylamine (B125299) itself, various methodologies exist for the synthesis of primary and substituted allylic amines, which highlight the strategies for forming the C-N bond at an allylic position.
Methods for synthesizing allylic amines include:
Nucleophilic Addition to Imines: The addition of vinyl organometallic reagents to imines is an efficient and high-yielding method to generate a diverse range of allylic amines. nih.gov
Palladium-Catalyzed Allylic Amination: This is a powerful technique that typically involves the reaction of an allylic substrate (like an allyl alcohol or allyl chloride) with an amine in the presence of a palladium catalyst. organic-chemistry.org The use of aqueous ammonia (B1221849) as the nitrogen source is effective for preparing primary allylic amines. organic-chemistry.org
Hydroamination of Allenes: A rhodium/Josiphos catalyst system can be used for the highly regio- and enantioselective hydroamination of allenes with benzophenone (B1666685) imine, which serves as an ammonia equivalent. Subsequent hydrolysis yields the primary α-chiral allylic amine. rsc.org
Multicomponent Reactions: A nickel-catalyzed multicomponent coupling of simple alkenes, aldehydes, and amides provides a direct route to structurally complex allylic amines in a single step. rsc.org This method relies on the in situ formation of an imine from the aldehyde and amide. rsc.org
| Method | Key Reagents | Description |
| Dehydrative Allylation | Allyl alcohol, Amine, MoO3/TiO2 catalyst | Direct coupling of an alcohol and an amine with the removal of water. organic-chemistry.org |
| Asymmetric Hydroamination | Allene, Benzophenone imine, Rhodium/Josiphos catalyst | Atom-economic addition of an N-H bond across a C=C bond to form α-chiral primary allylic amines after hydrolysis. rsc.org |
| Iminovinylation | N-Boc imines, Hydrozirconation reagents | Catalytic and asymmetric vinylation of imines to provide allylic amines with excellent yields and enantioselectivities. organic-chemistry.org |
This table outlines several advanced strategies for the synthesis of allylic amine building blocks.
Direct Functionalization Approaches to this compound
Direct functionalization involves attaching the allyl group to the pre-synthesized 5,6-dimethylpyrimidin-4-amine core. This can be achieved through N-allylation of the amino group or via a transition metal-catalyzed cross-coupling reaction.
N-Allylation of Pyrimidin-4-amines
Direct N-alkylation of the exocyclic amino group on a pyrimidine ring is a straightforward approach. This typically involves reacting the aminopyrimidine with an allyl halide (e.g., allyl bromide) in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity to attack the electrophilic allyl source.
While specific literature on the N-allylation of 5,6-dimethylpyrimidin-4-amine is scarce, general protocols for the N-alkylation of pyrimidines are well-established. For instance, an efficient and environmentally friendly method for the N-alkylation of various pyrimidine nucleobases uses a reusable ammonium (B1175870) sulfate-coated hydrothermal carbon (AS@HTC) heterogeneous catalyst. ias.ac.in Biocatalytic methods have also emerged, utilizing enzymes like carboxylic acid reductases (CAR) and reductive aminases to perform the N-allylation of primary and secondary amines with renewable cinnamic acids. nih.gov This enzymatic approach generates the corresponding allylic amines with high efficiency. nih.gov
Palladium-Catalyzed C-N Cross-Coupling Methodologies for Pyrimidine Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. youtube.comrsc.org This methodology can be applied to the synthesis of this compound by coupling a halogenated pyrimidine, such as 4-chloro-5,6-dimethylpyrimidine (B1590225), with allylamine.
The success of these reactions relies heavily on the choice of palladium catalyst, ligand, and base. researchgate.net For C-N cross-coupling on halo-aminopyridines, which are structurally similar to aminopyrimidines, precatalysts derived from ligands like RuPhos and BrettPhos have proven effective when used with bases such as LiHMDS. nih.gov New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using dichlorobis(triphenylphosphine)Pd(II) with the Xantphos ligand and sodium tert-butoxide as the base. mdpi.com This demonstrates the applicability of Buchwald-Hartwig conditions to complex pyrimidine systems.
| Substrates | Catalyst System | Base | Product Type |
| 4-(Pyridin-3-yl)pyrimidin-2-amine, Aryl bromides | Dichlorobis(triphenylphosphine)Pd(II), Xantphos | Sodium tert-butoxide | N-Arylpyrimidin-2-amine derivatives mdpi.com |
| 3-Halo-2-aminopyridines, Primary/Secondary amines | RuPhos or BrettPhos precatalysts | LiHMDS | N3-substituted-2,3-diaminopyridines nih.gov |
This table showcases examples of palladium-catalyzed C-N cross-coupling reactions on related nitrogen-containing heterocycles.
Multicomponent Reaction (MCR) Strategies for Pyrimidine-Amine Conjugates
Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. researchgate.net Several MCRs have been developed for the synthesis of the pyrimidine core. bohrium.commdpi.com
A novel, regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines has been reported, which combines amidines with up to three different alcohols. acs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps to create highly substituted pyrimidines. acs.org Another strategy involves a pseudo five-component reaction where a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium acetate (B1210297) are cyclocondensed in the presence of triflic acid to yield pyrimidines. mdpi.com
While these methods are powerful for creating the pyrimidine ring, adapting them to directly install an N-allyl group on an exocyclic amine in one pot presents a synthetic challenge. A potential strategy could involve a tandem reaction where a pyrimidine ring is first formed via an MCR, followed by an in situ N-allylation step. The development of a true MCR that directly incorporates an allylamine component to form N-allyl-pyrimidin-4-amines remains an area for future research. The key advantage of MCRs is their high atom economy and ability to generate diverse molecular libraries efficiently. bohrium.comacs.org
Sustainable and Scalable Synthetic Protocols for this compound
The development of sustainable and scalable synthetic routes to this compound is crucial for its potential applications. Green chemistry principles, such as atom economy, use of less hazardous chemicals, and energy efficiency, are central to modern synthetic strategies. This section explores protocols that aim to be environmentally benign and adaptable to large-scale production.
A plausible and sustainable two-step approach for the synthesis of this compound involves the initial synthesis of the key intermediate, 4-amino-5,6-dimethylpyrimidine, followed by a green N-allylation reaction.
Step 1: Synthesis of 4-amino-5,6-dimethylpyrimidine
A common and scalable method for the synthesis of aminopyrimidines is through the condensation of a β-dicarbonyl compound or its equivalent with guanidine or urea. For 4-amino-5,6-dimethylpyrimidine, a sustainable approach could involve the reaction of 3-methyl-2,4-pentanedione with guanidine nitrate (B79036) in the presence of a base. To enhance the sustainability of this process, the use of an eco-friendly solvent and a recyclable base is desirable.
Another scalable route involves the synthesis of 4-chloro-5,6-dimethylpyrimidine from the more readily available 5,6-dimethylpyrimidin-4-ol, followed by amination. The chlorination can be achieved using a reagent like phosphorus oxychloride, and the subsequent reaction with ammonia can provide the desired aminopyrimidine. While effective, this route involves hazardous reagents and requires careful waste management for scalability.
A more innovative and potentially greener approach for the synthesis of 4-aminopyrimidines utilizes a Lewis acid-catalyzed condensation reaction starting from accessible chemicals like acrylonitrile, which could be adapted for the synthesis of the 5,6-dimethyl derivative. figshare.com
Table 1: Comparison of Synthetic Protocols for 4-amino-5,6-dimethylpyrimidine
| Parameter | Method A: Guanidine Condensation | Method B: From 4-chloropyrimidine |
| Starting Materials | 3-Methyl-2,4-pentanedione, Guanidine nitrate | 5,6-Dimethylpyrimidin-4-ol, POCl₃, NH₃ |
| Solvent | Ethanol (Renewable) | Dichloromethane, Water |
| Catalyst/Reagent | Sodium ethoxide | Phosphorus oxychloride |
| Temperature | Reflux | 0 °C to reflux |
| Yield | Good to Excellent | High |
| Sustainability Notes | Use of a renewable solvent. | Involves hazardous reagents (POCl₃). |
| Scalability | Readily scalable. | Scalable with appropriate safety measures. |
Step 2: N-allylation of 4-amino-5,6-dimethylpyrimidine
Once 4-amino-5,6-dimethylpyrimidine is obtained, the final step is the introduction of the allyl group. Traditional N-allylation methods often involve the use of allyl halides in the presence of a strong base and a polar aprotic solvent, which can be environmentally problematic. Sustainable alternatives focus on minimizing waste and using less hazardous materials.
One such green approach is the use of phase-transfer catalysis (PTC). This method allows the reaction to occur between reagents in different immiscible phases, often reducing the need for organic solvents and enabling the use of inorganic bases like sodium hydroxide. mdpi.com The reaction of 4-amino-5,6-dimethylpyrimidine with an allylating agent such as allyl bromide under PTC conditions can offer high yields and selectivity with a reduced environmental footprint. mdpi.com
Another sustainable strategy is the use of allyl alcohol as the alkylating agent. This reaction, often catalyzed by a transition metal complex, is highly atom-economical as water is the only byproduct. researchgate.net Mechanochemical methods, where the reaction is induced by mechanical force (grinding), can also be employed for the allylation, often in the absence of a solvent, further enhancing the green credentials of the synthesis. nih.gov
Table 2: Sustainable N-allylation Protocols for 4-amino-5,6-dimethylpyrimidine
| Parameter | Method C: Phase-Transfer Catalysis | Method D: Allyl Alcohol with Catalyst | Method E: Mechanochemical Synthesis |
| Allylating Agent | Allyl bromide | Allyl alcohol | Allyl bromide |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Palladium or Nickel complex | None |
| Solvent | Toluene/Water (biphasic) | Ethanol or solvent-free | Solvent-free |
| Base | Solid NaOH | Not required | Solid K₂CO₃ |
| Temperature | 50-70 °C | 80-100 °C | Room Temperature (ball milling) |
| Yield | High | Good to Excellent | High |
| Sustainability Notes | Reduced organic solvent usage. | High atom economy (water as byproduct). researchgate.net | Solvent-free, energy efficient. nih.gov |
| Scalability | Well-established for industrial scale. | Potentially scalable with catalyst recovery. | Scalable in specialized milling equipment. |
Mechanistic Organic Chemistry and Reactivity Profiles of N Allyl 5,6 Dimethylpyrimidin 4 Amine
Reactivity of the Pyrimidine (B1678525) Core in N-allyl-5,6-dimethylpyrimidin-4-amine
The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic deficiency generally renders the ring susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene (B151609). However, the substituents on the ring in this compound significantly modulate this inherent reactivity. The C4-amino group is a powerful activating group, donating electron density into the ring through resonance (+M effect), while the C5 and C6 methyl groups are weakly activating through an inductive effect (+I effect).
Electrophilic Attack: The pyrimidine ring itself is generally deactivated towards electrophiles. However, the strong electron-donating nature of the 4-amino group can direct electrophilic substitution to the benzene ring in fused systems or activate the pyrimidine ring itself under certain conditions. youtube.com The lone pair of electrons on the exocyclic nitrogen atom increases the electron density of the aromatic system, making electrophilic attack more feasible than on an unsubstituted pyrimidine. youtube.com
Nucleophilic Transformations: The pyrimidine core is inherently prone to nucleophilic aromatic substitution (SNAr), particularly at the carbon atoms adjacent to the ring nitrogens (positions 2, 4, and 6), which are the most electron-deficient. arkat-usa.orgyoutube.com While the target molecule has an amino group at C4, which is a poor leaving group, transformations can be envisaged if a leaving group were present at C2 or C6. The reactivity towards nucleophiles is significantly enhanced by the presence of electron-withdrawing groups or by quaternization of a ring nitrogen atom. nih.govwur.nl For instance, in related systems, chloro groups at the C4/C6 positions are readily displaced by amines. arkat-usa.org The rate of nucleophilic substitution is highly dependent on the substituents present; strong electron-donating groups like -NH2 can completely switch off reactivity towards nucleophiles like glutathione (B108866). nih.gov
A summary of substituent effects on SNAr reactions on the pyrimidine ring is presented below.
| Substituent Type at Position 5 | Effect on SNAr Reactivity | Relative Rate Change (Approx.) | Reference |
| Strong Electron-Withdrawing (-NO2, -COOMe) | Drastic Rate Increase | 103.5 to 106 fold increase | nih.gov |
| Inductive Electron-Withdrawing (-CF3) | Significant Rate Increase | ~1750 fold increase (at C4) | nih.gov |
| Weak Inductive/Mesomeric (-Me, -Ph, -Br) | Minor Rate Adjustment | Within one order of magnitude | nih.gov |
| Strong Electron-Donating (-NH2, -OMe) | Deactivating / "Switched Off" | Reaction may not be detected | nih.gov |
This table is based on data for 2-sulfonylpyrimidines reacting with glutathione and illustrates general principles of substituent effects on pyrimidine reactivity.
The two methyl groups at the C5 and C6 positions influence the reactivity of the pyrimidine core through both electronic and steric effects.
Electronic Effects: As alkyl groups, they are weakly electron-donating via induction (+I effect). This slightly increases the electron density of the pyrimidine ring, which modestly enhances its reactivity toward electrophiles and diminishes its reactivity toward nucleophiles. Methyl groups attached to pyrimidine rings are considered 'active' and can participate in condensation reactions, for example, with benzaldehyde (B42025) derivatives, indicating they can be deprotonated under certain conditions to form a nucleophilic carbanion. stackexchange.com
Steric Effects: The methyl group at C6 can sterically hinder nucleophilic attack at this position. In some reactions, such as the thermal cyclization of precursors to form fused pyrimidine systems, C4/C6-dimethyl substitution can prevent the reaction due to steric hindrance. organic-chemistry.org Similarly, steric clashes involving methyl groups on the pyrimidine ring have been shown to interfere with binding to biological targets like kinases, which can be detrimental to activity. nih.gov The presence of pyrimidine methyl groups can also influence local DNA structure and interactions with proteins and drugs. nih.govdocumentsdelivered.com
Chemical Transformations at the N-Allyl Substituent
The N-allyl group provides a site of unsaturation that is a versatile handle for a variety of chemical transformations, independent of the pyrimidine core's aromaticity.
The double bond of the allyl group can undergo typical alkene reactions.
Epoxidation: The olefin can be converted to an epoxide using various oxidizing agents. The epoxidation of allylic amines can be achieved with reagents like meta-chloroperoxybenzoic acid (m-CPBA). These reactions often proceed best under acidic conditions, as amines themselves can react with many epoxidizing agents. youtube.com A variety of catalysts, including those based on phosphotungstate or vanadium Schiff base complexes, have been developed for the epoxidation of allylic alcohols and related compounds using hydrogen peroxide. researchgate.netlookchem.commdpi.com
Cycloaddition Reactions: The allyl group can act as the 2π component in cycloaddition reactions. For example, [3+2] dipolar cycloadditions with nitrile oxides can be used to form isoxazoline (B3343090) rings. nih.gov The oxyallyl cation intermediate can also participate in [3+2] cycloadditions to form five-membered heterocycles. nih.gov Diels-Alder reactions, typically a [4+2] cycloaddition, are also possible where the allyl group acts as the dienophile, reacting with a suitable diene. libretexts.orgacsgcipr.org
The proximity of the allyl group to the pyrimidine ring and the exocyclic amine allows for various intramolecular reactions, leading to the formation of new heterocyclic systems.
Oxidative Cyclization: N-allyl amides and related compounds can undergo enantioselective oxidative cyclization to yield highly enantioenriched oxazolines and oxazines. nih.govchemrxiv.org This type of transformation is often catalyzed by chiral hypervalent iodine reagents.
Intramolecular Nucleophilic Attack: The terminal carbon of the allyl group can be rendered electrophilic, for instance, through halogenation, allowing for intramolecular nucleophilic attack by one of the pyrimidine ring nitrogens or the exocyclic amine to form fused ring systems. The intramolecular cyclization of allyl sulfonamides is a common method for obtaining nitrogen-containing heterocycles. benthamscience.com
Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used to facilitate carboamination reactions between N-allyl guanidines (structurally related to N-allyl aminopyrimidines) and aryl or alkenyl halides, yielding five-membered cyclic products. organic-chemistry.org
Cascade Reactions: Aminopyrimidines bearing an allyl group can undergo cascade reactions, for example with N-alkyl amino acids, involving isomerization and subsequent cyclization to form novel tetrahydropyrimido[4,5-d]pyrimidine libraries. acs.org
The table below summarizes some potential cyclization pathways for N-allyl heterocyclic systems.
| Reaction Type | Reagents/Catalysts | Product Type | Reference |
| Oxidative Cyclization | Chiral Iodoarene Catalyst | Chiral Oxazolines/Oxazines | nih.govchemrxiv.org |
| Intramolecular SNAr | Base | Fused Tetrahydrooxazepines | nih.gov |
| Pd-Catalyzed Carboamination | Pd Catalyst, Aryl Halide | Substituted 5-Membered Rings | organic-chemistry.org |
| Cascade Reaction | N-Alkyl Amino Acids | Fused Pyrimidine Libraries | acs.org |
| Hydroamination | Silver Catalyst | Substituted Cyclic Guanidines | organic-chemistry.org |
Reactions of the Amino Moiety in this compound
The exocyclic 4-amino group behaves as a typical primary aromatic amine in many respects, primarily exhibiting nucleophilic character. Its reactivity can, however, be influenced by the electronic properties of the attached pyrimidine ring.
Nucleophilic Reactivity: The amino group can act as a nucleophile, reacting with electrophiles. For example, 2-aminopyrimidines react with formaldehyde (B43269) at room temperature to give the corresponding N-methylol derivatives or methylene-bridged dimers. nih.gov This reactivity confirms that the amino group undergoes typical amine reactions without involving the pyrimidine ring itself. nih.gov
Acidity: While basic, the amino group protons are acidic enough to be removed by a strong base. The acidity is significantly higher than that of aniline (B41778) due to the electron-withdrawing effect of the two ring nitrogen atoms. cdnsciencepub.com
Displacement/Modification: The amino group can be involved in substitution reactions. In some cases, treatment with reagents like sulfuryl chloride can lead to the formation of a fused thiadiazole ring with an adjacent amine, and the remaining amino group can be displaced by another amine in an addition-elimination sequence. Alternatively, the C4 position can be activated (e.g., by conversion to an O4-(benzotriazol-1-yl) derivative), allowing for subsequent displacement by a variety of nucleophiles, including other amines, thiols, and alcohols, effectively replacing the original amino function. nih.gov
Acylation and Alkylation Reactions
The this compound molecule possesses a nucleophilic secondary amine group, which is the primary site for acylation and alkylation reactions.
Acylation: The exocyclic amino group is expected to react with acylating agents such as acyl chlorides and anhydrides to form the corresponding N-acyl derivatives. The pyrimidine ring, being electron-deficient, would likely decrease the nucleophilicity of the amino group compared to a simple alkyl- or arylamine. semanticscholar.org This reduced reactivity might necessitate the use of a base, such as triethylamine (B128534) or pyridine, to facilitate the reaction by deprotonating the amine and increasing its nucleophilicity. semanticscholar.org In some cases with aminopyrimidines, forcing conditions can lead to N,N-diacylation, where a second acyl group is added to the already acylated nitrogen. semanticscholar.org
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. Similar to acylation, the reactivity will be influenced by the electron-withdrawing nature of the pyrimidine ring. The reaction would likely proceed via an SN2 mechanism. The choice of solvent and base would be critical to control the extent of alkylation, as overalkylation to form a quaternary ammonium (B1175870) salt is a common side reaction in amine alkylations. nih.gov The presence of the allyl group itself introduces further complexity, as it can also be a site of reaction under certain conditions, although N-alkylation is generally more favorable.
Table 1: Predicted Acylation and Alkylation Reactions of this compound
| Reaction Type | Reagent Class | Predicted Product | General Conditions |
| Acylation | Acyl Halide (e.g., Acetyl chloride) | N-acetyl-N-allyl-5,6-dimethylpyrimidin-4-amine | Aprotic solvent, with or without a non-nucleophilic base |
| Acylation | Acid Anhydride (e.g., Acetic anhydride) | N-acetyl-N-allyl-5,6-dimethylpyrimidin-4-amine | Neat or in a solvent, may require heating or catalysis |
| Alkylation | Alkyl Halide (e.g., Methyl iodide) | N-allyl-N-methyl-5,6-dimethylpyrimidin-4-amine | Polar solvent, often with a base to neutralize liberated acid |
Condensation and Imine Formation
Condensation reactions involving the exocyclic amino group of this compound with carbonyl compounds, such as aldehydes and ketones, would lead to the formation of imines (Schiff bases). This reaction is typically acid-catalyzed and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond.
The equilibrium of this reaction can be shifted towards the imine product by removing the water formed during the reaction, for example, by azeotropic distillation. The stability and ease of formation of the resulting imine would depend on the nature of the carbonyl compound used. Aromatic aldehydes are often used in such reactions. researchgate.net The pyrimidine moiety might influence the electronic properties of the resulting imine.
Radical-Mediated Reactions and Cascade Processes for Fused Heterocycles
The allyl group in this compound is a key functional group for radical-mediated reactions, particularly for the construction of fused heterocyclic systems. Intramolecular radical cyclization is a powerful method for forming new rings.
For this compound, a radical could be generated on the pyrimidine ring or the amino nitrogen under specific conditions (e.g., using a radical initiator like AIBN or through photoredox catalysis). This radical could then add to the double bond of the allyl group in an intramolecular fashion. The regioselectivity of this cyclization (i.e., whether a five- or six-membered ring is formed) would depend on the specific reaction conditions and the position of the initially formed radical, though 5-exo-trig cyclizations are often favored. Such cascade processes can lead to the rapid construction of complex polycyclic molecules containing the pyrimidine ring.
Computational Insights into Reaction Mechanisms and Selectivity
While no specific computational studies on this compound were found, density functional theory (DFT) calculations are a powerful tool to predict its reactivity. wjarr.comnih.gov Such studies could provide valuable insights into:
Molecular Properties: Calculation of the molecular orbital energies (HOMO and LUMO) can help predict the nucleophilic and electrophilic character of different sites within the molecule. The electron density distribution can identify the most likely sites for electrophilic or nucleophilic attack.
Reaction Mechanisms: The transition states for various reactions, such as acylation, alkylation, and radical cyclization, can be modeled to determine the activation energies and predict the most favorable reaction pathways.
Selectivity: Computational models can help rationalize or predict the regioselectivity and stereoselectivity of reactions. For instance, in radical cyclization, the relative energies of the transition states leading to different ring sizes can be calculated to predict the major product.
For this compound, computational studies could clarify the influence of the 5,6-dimethyl substituents and the N-allyl group on the electronic structure and reactivity of the aminopyrimidine core.
Advanced Spectroscopic Characterization and Structural Analysis of N Allyl 5,6 Dimethylpyrimidin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework and the connectivity between atoms.
One-dimensional NMR experiments are the cornerstone of structural analysis. A ¹H (proton) NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (representing the number of protons of each type), and their splitting patterns (J-coupling, indicating adjacent protons). For N-allyl-5,6-dimethylpyrimidin-4-amine, one would expect to observe signals corresponding to the pyrimidine (B1678525) ring proton, the two methyl group protons, the amine proton, and the protons of the allyl group (CH₂, CH, and CH₂).
A ¹³C NMR spectrum would identify the number of unique carbon atoms in the molecule and their chemical shifts, which are indicative of their hybridization and chemical environment (e.g., aromatic, aliphatic, alkene). For the target compound, distinct signals would be expected for the carbons of the pyrimidine ring, the two methyl groups, and the three carbons of the allyl substituent.
Despite the utility of this technique, specific, experimentally determined ¹H and ¹³C NMR chemical shift values for this compound are not available in the reviewed scientific literature.
Table 1: Predicted ¹H NMR Signals for this compound (Note: This table is predictive; experimental data is not currently available.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Pyrimidine-H | ~8.0-8.5 | Singlet (s) | 1H |
| Allyl-CH= | ~5.8-6.2 | Multiplet (m) | 1H |
| Allyl-=CH₂ | ~5.0-5.4 | Multiplet (m) | 2H |
| Amine-NH | Variable | Broad Singlet (br s) | 1H |
| Allyl-NCH₂ | ~4.0-4.4 | Multiplet (m) | 2H |
| 5-CH₃ | ~2.2-2.5 | Singlet (s) | 3H |
| 6-CH₃ | ~2.2-2.5 | Singlet (s) | 3H |
Table 2: Predicted ¹³C NMR Signals for this compound (Note: This table is predictive; experimental data is not currently available.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyrimidine C4 | ~160-165 |
| Pyrimidine C2 | ~158-162 |
| Pyrimidine C6 | ~155-160 |
| Allyl-CH= | ~130-135 |
| Pyrimidine C5 | ~120-125 |
| Allyl-=CH₂ | ~115-120 |
| Allyl-NCH₂ | ~45-50 |
| 6-CH₃ | ~20-25 |
| 5-CH₃ | ~15-20 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to each other. This would be crucial for confirming the connectivity within the allyl group.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached. This allows for the definitive assignment of carbon signals based on their attached, and usually more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different fragments of the molecule, for instance, linking the allyl group's N-CH₂ protons to the C4 carbon of the pyrimidine ring, and connecting the methyl protons to their respective ring carbons (C5 and C6).
No published COSY, HSQC, or HMBC data could be located for this compound.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. For this compound, key vibrational bands would be expected for N-H stretching of the amine, C-H stretching from the methyl and allyl groups, C=C and C=N stretching from the pyrimidine ring and allyl group, and N-H bending. While FT-IR is a common characterization technique, a specific experimental spectrum with peak assignments for this compound is not documented in the available literature.
Table 3: Predicted FT-IR Absorption Bands for this compound (Note: This table is predictive; experimental data is not currently available.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300-3500 | Medium |
| C-H Stretch (sp², Aromatic/Alkene) | 3000-3100 | Medium-Weak |
| C-H Stretch (sp³, Alkyl) | 2850-3000 | Medium |
| C=C Stretch (Alkene) | 1640-1680 | Medium-Weak |
| C=N, C=C Stretch (Pyrimidine Ring) | 1500-1650 | Strong |
| N-H Bend (Amine) | 1550-1650 | Medium |
| C-H Bend (Alkyl) | 1350-1480 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. HRMS would provide the exact mass of the molecular ion of this compound, allowing for the unambiguous confirmation of its molecular formula (C₉H₁₃N₃).
Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer (MS/MS analysis), one can gain additional structural information. Key fragmentation pathways would likely involve the loss of the allyl group or cleavage within the pyrimidine ring. Public databases and scientific literature searches did not yield any experimental HRMS data or fragmentation analysis for this compound.
Synergistic Application of Spectroscopic Methods for Structural Validation
The definitive structural confirmation of this compound would be achieved through the combined and synergistic interpretation of data from all the aforementioned spectroscopic techniques. HRMS would confirm the molecular formula. FT-IR would identify the key functional groups. A full suite of 1D and 2D NMR experiments would piece together the molecular skeleton and establish atomic connectivity. Finally, X-ray crystallography, if feasible, would provide an unequivocal image of the molecule's three-dimensional architecture. While the principles of these techniques are well-established, the specific experimental data required for a complete structural validation of this compound remains to be published in the accessible scientific literature.
Theoretical and Computational Studies on N Allyl 5,6 Dimethylpyrimidin 4 Amine
Electronic Structure and Quantum Mechanical Characterization
The electronic structure of a molecule dictates its physical and chemical properties. Quantum mechanical methods offer a detailed description of the electron distribution and energy levels within N-allyl-5,6-dimethylpyrimidin-4-amine.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic ground state of molecules. tandfonline.comtandfonline.com DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, bond lengths, bond angles, and Mulliken atomic charges. tandfonline.com For aminopyrimidine derivatives, DFT has been successfully used to study their structural properties and energetics. oup.comrsc.org In the case of this compound, DFT would be instrumental in understanding the interplay between the pyrimidine (B1678525) ring and the N-allyl substituent, providing insights into the molecule's stability and electronic configuration. Computational studies on similar pyrimidine derivatives have demonstrated the utility of DFT in accurately predicting geometric parameters. tandfonline.com
Table 1: Predicted Ground State Properties of this compound using DFT (Illustrative) Note: The following data is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations for this molecule.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Total Energy | Value in Hartrees | B3LYP/6-31G |
| Dipole Moment | Value in Debye | B3LYP/6-31G |
| Bond Length (C-N amine) | ~1.35 Å | B3LYP/6-31G |
| Bond Angle (C-N-C allyl) | ~120° | B3LYP/6-31G |
The presence of the flexible N-allyl group suggests that this compound can exist in multiple conformations. Conformational analysis is crucial for understanding the molecule's three-dimensional structure and its influence on reactivity and biological activity. Studies on allyl amine have shown that multiple conformers can exist with very small energy differences between them. acs.orgnih.gov Theoretical methods, including ab initio and DFT calculations, can be used to map the potential energy surface and identify stable conformers. acs.org For this compound, the rotation around the N-C allyl bond and the C-C single bonds within the allyl group would be of primary interest. The relative energies of these conformers are influenced by steric hindrance and electronic effects.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. numberanalytics.com For pyrimidine derivatives, the distribution of HOMO and LUMO orbitals can provide insights into their reactivity in various chemical reactions. researchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring, while the LUMO may be distributed over the pyrimidine ring and the allyl group. DFT calculations are commonly used to compute the energies and visualize the shapes of these frontier orbitals. tandfonline.comtandfonline.com
Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrimidine Derivative Note: This data is for a representative pyrimidine derivative and serves as an example.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. mdpi.commdpi.com The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. researchgate.net For aminopyrimidine and aminopyridine derivatives, MEP analysis has been used to identify the regions of negative potential, typically associated with lone pairs of electrons on nitrogen and oxygen atoms, and positive potential, usually found around hydrogen atoms. rsc.orgnih.gov In this compound, the MEP would likely show a region of high negative potential around the nitrogen atoms of the pyrimidine ring and the exocyclic amino group, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the amino group and the methyl groups would exhibit positive potential. This information is crucial for understanding intermolecular interactions and molecular recognition processes.
Spectroscopic Property Prediction (NMR, IR) and Comparison with Experimental Data
Computational methods can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. youtube.com DFT calculations are widely used to compute the vibrational frequencies corresponding to IR absorption bands and the chemical shifts of ¹H and ¹³C NMR signals. nih.gov For pyrimidine derivatives, theoretical predictions of IR and NMR spectra have shown good agreement with experimental data, aiding in the structural elucidation and characterization of these compounds. researchgate.netresearchgate.net For this compound, computational prediction of its IR spectrum would help in assigning the characteristic vibrational modes of the pyrimidine ring, the allyl group, and the amino group. Similarly, predicting the ¹H and ¹³C NMR chemical shifts would be invaluable for interpreting experimental spectra and confirming the molecular structure.
Table 3: Predicted vs. Experimental Spectroscopic Data for a Pyrimidine Analog (Illustrative)
| Spectroscopic Feature | Predicted Value | Experimental Value |
|---|---|---|
| IR: C=N stretch (cm⁻¹) | 1620 | 1615 |
| ¹H NMR: H-2 of pyrimidine (ppm) | 8.5 | 8.4 |
| ¹³C NMR: C-4 of pyrimidine (ppm) | 160 | 159 |
Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions play a critical role in the solid-state structure and biological activity of molecules. researchgate.netmdpi.comnih.gov These interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netresearchgate.net For pyrimidine derivatives, studies have shown the importance of N-H···N and C-H···N hydrogen bonds in their crystal packing. researchgate.net The presence of the amino group and the nitrogen atoms in the pyrimidine ring of this compound makes it a good candidate for forming hydrogen bonds. The aromatic pyrimidine ring can also participate in π-π stacking interactions. Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. rsc.org Understanding the non-covalent interactions of this compound is essential for predicting its crystal structure and its potential interactions with biological macromolecules.
Computational Tools for Reaction Pathway Elucidation
Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction pathways involved in the synthesis and transformation of heterocyclic compounds like this compound. While specific computational studies focused exclusively on this compound are not extensively documented in the literature, the methodologies applied to analogous pyrimidine derivatives and related allylic systems provide a clear framework for understanding how its reaction pathways can be computationally investigated. These studies offer insights into reaction mechanisms, transition states, and the thermodynamic and kinetic factors governing these transformations.
Computational investigations into the reaction pathways of pyrimidine derivatives frequently employ quantum mechanical methods, with Density Functional Theory (DFT) being a particularly prominent and effective approach. jchemrev.comjchemrev.comrsc.org DFT methods provide a good balance between computational cost and accuracy, making them well-suited for studying the relatively large molecular systems often involved in synthetic organic chemistry.
Commonly utilized DFT functionals for such investigations include B3LYP and other hybrid functionals, which have demonstrated reliability in predicting the geometries and energies of organic molecules and transition states. jchemrev.com The choice of basis set is also crucial for obtaining accurate results, with Pople-style basis sets like 6-31G* or 6-311+G** often being employed to provide a flexible description of the electronic structure of the atoms involved. jchemrev.com
For more complex reaction mechanisms, such as those involving transition metals in catalytic cycles, more advanced computational models may be necessary. For instance, in the palladium-catalyzed allylation of amines, DFT calculations have been used to explore potential mechanistic pathways. researchgate.net Such studies often involve the optimization of reactant, intermediate, transition state, and product geometries to map out the entire potential energy surface of the reaction.
The primary objectives of these computational studies are to:
Identify Intermediates and Transition States: By locating stationary points on the potential energy surface, computational chemists can identify key intermediates and the transition states that connect them. This provides a step-by-step depiction of the reaction mechanism.
Calculate Reaction Energetics: The relative energies of reactants, intermediates, transition states, and products can be calculated to determine the thermodynamics and kinetics of the reaction. This includes calculating activation energies, which are crucial for understanding reaction rates and selectivity.
Investigate Reaction Selectivity: In cases where multiple reaction pathways are possible, computational methods can be used to predict which pathway is more favorable by comparing the activation energies of the competing pathways.
Elucidate the Role of Catalysts: For catalyzed reactions, computational tools can help to understand how the catalyst interacts with the reactants and facilitates the reaction, for example, by lowering the activation energy of a key step.
The insights gained from these computational studies are invaluable for rationalizing experimental observations and for designing new and improved synthetic routes. For a hypothetical reaction involving this compound, such as an intramolecular cyclization, computational studies could be used to explore the feasibility of different cyclization pathways, predict the stereochemical outcome, and identify the optimal reaction conditions.
The table below illustrates the type of data that can be generated from computational studies on reaction pathways, using a hypothetical intramolecular cyclization of this compound as an example.
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| TS1 | Transition state for 5-exo-trig cyclization | +25.4 |
| Int1 | Intermediate from 5-exo-trig cyclization | -5.2 |
| TS2 | Transition state for 6-endo-trig cyclization | +30.1 |
| Int2 | Intermediate from 6-endo-trig cyclization | +2.3 |
| Product | Tricyclic product | -15.8 |
This is a hypothetical data table for illustrative purposes.
Such data allows for a quantitative comparison of different reaction pathways, providing a powerful tool for understanding and predicting chemical reactivity.
Exploration of Biological Activities and Medicinal Chemistry Potential of N Allyl 5,6 Dimethylpyrimidin 4 Amine Analogues
Pyrimidine-Based Scaffolds as Privileged Structures in Modern Drug Discovery
The pyrimidine (B1678525) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide variety of biological targets with high affinity. This six-membered heterocyclic ring, containing two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and coenzymes. Its inherent structural features, including hydrogen bonding capabilities, aromaticity, and the potential for diverse substitutions at multiple positions, allow for the generation of vast chemical libraries with a broad spectrum of pharmacological activities.
The versatility of the pyrimidine core has been successfully exploited in the development of numerous approved drugs across various therapeutic areas. These include anticancer agents that interfere with DNA synthesis, antiviral compounds that inhibit viral replication, antimicrobial drugs that disrupt essential bacterial pathways, and anti-inflammatory agents that modulate immune responses. The established success and the synthetic tractability of the pyrimidine scaffold continue to make it an attractive starting point for the design and development of novel therapeutic agents.
In Vitro Biological Screening Methodologies for Pyrimidine-Allylamine Derivatives
To evaluate the potential therapeutic applications of pyrimidine-allylamine derivatives, a range of standardized in vitro biological screening assays are typically employed. These assays provide crucial preliminary data on the compound's efficacy against various pathological targets.
Investigations of Antimicrobial Efficacy (e.g., Antibacterial, Antifungal Modalities)
The antimicrobial potential of novel compounds is assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Standard methods include:
Broth Microdilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates, which are then inoculated with a standardized suspension of the microorganism.
Agar (B569324) Disk Diffusion Method: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc. The diameter of this zone is proportional to the antimicrobial activity.
Table 1: Representative Data on Antimicrobial Activity of Pyrimidine Analogues (Note: Data for N-allyl-5,6-dimethylpyrimidin-4-amine is not currently available. The following table is a representative example based on other pyrimidine derivatives to illustrate the type of data generated from such studies.)
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Pyrimidine Analogue A | Staphylococcus aureus | 16 | Candida albicans | 32 |
| Pyrimidine Analogue B | Escherichia coli | 64 | Aspergillus niger | >128 |
| Pyrimidine Analogue C | Pseudomonas aeruginosa | >128 | Cryptococcus neoformans | 64 |
Assessment of Antitumor and Cytostatic Activities
The anticancer potential of pyrimidine derivatives is evaluated using a panel of human cancer cell lines representing various tumor types. Key methodologies include:
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. A reduction in formazan production indicates a decrease in cell viability.
SRB Assay (Sulphorhodamine B): This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number. It is a reliable method for assessing cytotoxicity.
From these assays, the IC50 value is determined, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Representative Data on Antitumor Activity of Pyrimidine Analogues (Note: Data for this compound is not currently available. The following table is a representative example based on other pyrimidine derivatives.)
| Compound/Analogue | Cancer Cell Line | IC50 (µM) |
| Pyrimidine Analogue D | MCF-7 (Breast Cancer) | 5.2 |
| Pyrimidine Analogue E | HCT-116 (Colon Cancer) | 12.8 |
| Pyrimidine Analogue F | A549 (Lung Cancer) | 8.5 |
Other Pharmacological Relevance (e.g., Anti-inflammatory, Antiviral Activities)
The broader pharmacological potential of pyrimidine-allylamine derivatives can be explored through various other in vitro assays:
Anti-inflammatory Activity: Assays often involve measuring the inhibition of key inflammatory mediators. For example, the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are involved in prostaglandin (B15479496) synthesis, can be assessed. Another common method is to measure the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Antiviral Activity: The ability of a compound to inhibit the replication of various viruses (e.g., influenza, herpes simplex, HIV) is tested in cell culture. This is often done using plaque reduction assays, where a decrease in the number of viral plaques in the presence of the compound indicates antiviral activity. The EC50 (50% effective concentration) is determined as the concentration of the compound that reduces viral replication by 50%.
Systematic Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure of a molecule and observing the effect on its biological activity, medicinal chemists can identify the key structural features required for potency and selectivity.
Impact of Substituent Modifications on Biological Profiles
For pyrimidine derivatives, SAR studies typically explore the impact of modifying substituents at various positions of the pyrimidine ring. In the context of this compound, key areas for modification would include:
The N-allyl group at position 4: The length and nature of the alkyl chain, as well as the presence of other functional groups on the allyl moiety, could significantly influence activity. For instance, replacing the allyl group with other small alkyl or substituted alkyl groups could modulate lipophilicity and binding interactions.
Substitution at position 2: The 2-position of the pyrimidine ring is another common site for modification. Introducing different substituents at this position could lead to new interactions with the biological target and potentially enhance activity or selectivity.
By systematically synthesizing and testing a library of analogues with variations at these positions, a comprehensive SAR profile could be established. This would provide valuable insights into the structural requirements for a particular biological activity and guide the design of more potent and selective derivatives of this compound.
Conformational Effects of the N-Allyl Moiety on Receptor Binding
Allylic strain, a type of steric strain, arises from the interaction between substituents on either end of a double bond system. In the case of an N-allyl pyrimidine, the partial double-bond character of the C-N bond between the pyrimidine ring and the exocyclic nitrogen creates a pseudo-allylic system. This forces specific conformational preferences to minimize steric repulsion. The strain influences the torsion angle of the central sp²-sp³ bond, compelling the molecule to adopt a conformation where the smallest group is oriented toward the substituent on the other end of the double bond. nih.govnih.gov
This conformational control is crucial for receptor binding. The pre-organization of the ligand into a bioactive conformation, the specific three-dimensional arrangement it adopts when bound to its target, minimizes the entropic and enthalpic penalties upon binding. nih.govnih.gov The N-allyl group, by restricting the rotational freedom and favoring specific spatial arrangements, can lock the pyrimidine analogue into a shape that is complementary to the target's binding site. For instance, the orientation of the allyl group can influence how other substituents on the pyrimidine ring are presented to key amino acid residues within the receptor, thereby dictating the strength and specificity of the binding interaction. nih.gov
Elucidation of Molecular Mechanisms of Action (In Vitro)
Understanding how these compounds exert their biological effects at a molecular level is crucial for their development as therapeutic agents. In vitro studies are fundamental to identifying their direct molecular targets and the subsequent cellular consequences.
Analogues of this compound belong to a broader class of pyrimidine derivatives that have been shown to inhibit a wide array of enzymes with significant therapeutic relevance. The allylamine (B125299) class of compounds, for example, are known inhibitors of squalene (B77637) epoxidase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. This inhibition is often potent and can be selective for the fungal enzyme over its mammalian counterpart, which is a desirable characteristic for antifungal agents. Kinetic studies have shown that these compounds can act as non-competitive inhibitors with respect to the substrate, squalene. nih.gov
Beyond squalene epoxidase, substituted pyrimidine analogues have demonstrated inhibitory activity against various other enzymes. These include protein kinases, which are critical regulators of cell signaling, and cholinesterases, which are involved in neurotransmission. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ), with lower values indicating greater potency. The mechanism of inhibition can vary, with compounds acting as competitive, non-competitive, or mixed-type inhibitors. nih.govacs.org
The following tables summarize the inhibitory activities of various pyrimidine analogues against different enzyme targets, illustrating the chemical diversity and broad biological activity of this class of compounds.
Table 1: Inhibitory Activity of Pyrimidine Analogues against Kinases This table is interactive. Users can sort the data by clicking on the column headers.
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ (nM) | Inhibition Type |
|---|---|---|---|
| 4-Aminopyrazolopyrimidine | FGFR1/2/3/4 | 1.3 - 8.3 | Covalent |
| 4,6-bis-anilino pyrimidine | CDK4 | <100 | Not specified |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | PKBβ | <50 | ATP-competitive |
| 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivative | FGFR4 | ~10 | Not specified |
Data compiled from multiple sources. nih.govsjomr.org.innih.govnih.govnih.gov
Table 2: Inhibitory Activity of Pyrimidine Analogues against Other Enzymes This table is interactive. Users can sort the data by clicking on the column headers.
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ (nM) | Inhibition Type |
|---|---|---|---|
| Pyrimidine diamine derivative | eqBChE | 99 | Mixed |
| 5-Fluorouracil (analogue) | Thymidylate Synthase | Not specified | Irreversible |
Data compiled from multiple sources. acs.orgnih.govnih.gov
The inhibition of a specific enzyme by a pyrimidine analogue can have profound effects on entire cellular pathways. Pyrimidines are fundamental building blocks for DNA and RNA, and the de novo pyrimidine biosynthesis pathway is essential for proliferating cells, including cancer cells. creative-proteomics.com
Targeting enzymes within this pathway, such as Dihydroorotate Dehydrogenase (DHODH), has been shown to be an effective strategy. Pharmacological inhibition of DHODH depletes the cellular pool of pyrimidines, which in turn impairs ribosomal DNA (rDNA) transcription. plos.org This leads to a state of "nucleolar stress," characterized by the redistribution of nucleolar proteins and the stabilization of the tumor suppressor protein p53. plos.org Consequently, the proliferation of glioblastoma cells, including those resistant to conventional chemotherapy, is decreased. plos.org
Furthermore, the PI3K-Akt-mTORC1 signaling pathway, a central regulator of cell growth and metabolism, is known to promote pyrimidine synthesis. nih.gov Therefore, inhibitors targeting this pathway can indirectly affect pyrimidine metabolism. Conversely, direct inhibition of pyrimidine synthesis can trigger other cellular responses. For example, some inhibitors of the pyrimidine biosynthesis pathway have been found to enhance the expression of antiviral genes, revealing an unexpected link between cellular metabolism and innate immunity. nih.gov This modulation of cellular pathways highlights the potential for these compounds to be used in a variety of therapeutic contexts, from oncology to virology. nih.govtandfonline.com
Computational Molecular Docking and Protein-Ligand Interaction Analysis
Computational methods, particularly molecular docking, are invaluable tools for understanding and predicting how this compound analogues interact with their protein targets at an atomic level. Docking simulations place a ligand into the binding site of a protein and score the potential binding poses based on factors like binding energy and intermolecular interactions. semanticscholar.org
These studies have been widely applied to various pyrimidine derivatives targeting enzymes such as cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs). nih.govnih.gov The results of these simulations reveal the specific amino acid residues that are crucial for binding. Common interactions include:
Hydrogen Bonds: The nitrogen atoms in the pyrimidine ring and the exocyclic amine group frequently act as hydrogen bond acceptors and donors, respectively, forming critical connections with residues in the hinge region of kinases. nih.gov
Hydrophobic Interactions: Aromatic rings and alkyl groups, such as the dimethyl groups on the pyrimidine ring, often engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. acs.org
π-π Stacking and π-Cation Interactions: The aromatic pyrimidine ring can stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan, or interact favorably with positively charged residues. acs.org
The docking scores and calculated binding free energies provide a quantitative estimate of the binding affinity, which can guide the rational design of more potent and selective inhibitors. By analyzing the predicted binding mode, chemists can identify opportunities to introduce new functional groups to form additional favorable interactions or to replace moieties that cause steric clashes. semanticscholar.orgrsc.org
Table 3: Representative Protein-Ligand Interactions for Pyrimidine Analogues from Docking Studies This table is interactive. Users can sort the data by clicking on the column headers.
| Ligand Class | Protein Target | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|---|
| 4-anilino-pyrimidine | COX-2 | Ser353, Gln192, His90 | Hydrogen Bonding | -8.34 |
| 4-aminopyrazolopyrimidine | BTK | Thr474, Glu475, Met477 | Hydrogen Bonding | Not specified |
| Pyrimidine diamine | hBChE | Trp82, His438, Phe329 | Salt Bridge, H-Bond, Hydrophobic | Not specified |
| aminodimethylpyrimidinol | FGFR4 | Not specified | Not specified | Not specified |
Data compiled from multiple sources. acs.orgnih.govnih.govsemanticscholar.orgrsc.org
Application in Chemical Biology as Probes and Tools
Beyond their therapeutic potential, this compound analogues and related pyrimidine derivatives serve as valuable chemical probes. A chemical probe is a small molecule used to study and manipulate biological systems, allowing for the investigation of protein function and cellular pathways with temporal control. mdpi.com
Pyrimidine analogues have been successfully developed into fluorescent probes. By conjugating a pyrimidine scaffold to a fluorophore like BODIPY, researchers have created probes that can be used for the rapid identification of different amino acids. bohrium.com In these designs, the pyrimidine core can act as a reactive intermediate that, upon interaction with the target analyte, modulates the fluorescence properties of the attached dye. bohrium.com
Another powerful application is in the study of DNA replication. Pyrimidine nucleoside analogues, such as 5-ethynyl-2′-deoxyuridine (EdU), can be incorporated into the DNA of replicating cells or organisms, such as the parasite Trypanosoma cruzi. nih.gov Using "click chemistry," a fluorescent azide (B81097) can be attached to the ethynyl (B1212043) group of the incorporated EdU. This allows for the sensitive and specific visualization of DNA synthesis, providing a powerful tool to assess the effects of antiparasitic drugs on parasite replication. nih.gov The development of such probes, which can be enzyme-activated or used for in situ imaging, is a rapidly growing field that provides critical insights into complex biological processes. mdpi.comrsc.org
Emerging Research Avenues and Prospective Applications of N Allyl 5,6 Dimethylpyrimidin 4 Amine
Advancements in Asymmetric Synthesis and Stereocontrol
The creation of chiral molecules is a cornerstone of modern pharmaceutical development, as the stereochemistry of a drug candidate can profoundly impact its efficacy and safety. chemistryviews.org For a molecule like N-allyl-5,6-dimethylpyrimidin-4-amine, the allylic group introduces the potential for chirality, making the development of asymmetric synthetic routes a critical research avenue.
Recent decades have seen a surge in methodologies for the asymmetric allylation of amines and their precursors. chemistryviews.org Transition-metal catalysis, particularly with palladium and rhodium complexes, has proven to be a powerful tool for achieving high levels of enantioselectivity in the synthesis of allylic amines. chemistryviews.orgnih.gov For instance, rhodium-catalyzed N-selective coupling of aryl hydrazines with allenes, followed by Fischer indolization, has been used to produce N-allylic indoles with excellent enantioselectivity. nih.govnih.gov Such strategies could potentially be adapted for the direct asymmetric allylation of 5,6-dimethylpyrimidin-4-amine (B1330960).
Furthermore, stereocontrolled additions of allylic metals to chiral non-racemic nitrones, influenced by Lewis acids, represent another sophisticated approach to achieving high diastereoselectivity. researchgate.net The development of these methods is crucial for producing specific stereoisomers of this compound derivatives, which would be invaluable for investigating their interactions with chiral biological targets.
Table 1: Comparison of Asymmetric Allylation Methodologies
| Catalyst System | Substrate Class | Key Features | Potential Applicability to this compound |
|---|---|---|---|
| Rhodium(I)/Chiral Ligand (e.g., DTBM-Segphos) | Aryl Hydrazines | High N-selectivity, excellent enantioselectivity. nih.govnih.gov | Could be explored for direct asymmetric N-allylation of the pyrimidine (B1678525) amine. |
| Palladium/Chiral Ligand | Various Amines | User-friendly, mild conditions, broad substrate scope. chemistryviews.org | A versatile option for developing an efficient asymmetric synthesis. |
Identification of Novel Therapeutic Targets and Modalities
The pyrimidine scaffold is a frequent feature in a vast array of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents. gsconlinepress.comnih.govorientjchem.org Derivatives of 4-aminopyrimidine (B60600) and 5,6-dimethylpyrimidine, in particular, have shown promise in targeting a range of proteins implicated in disease.
One of the most significant areas of research for pyrimidine derivatives is in the development of kinase inhibitors. researchgate.netnih.govnih.gov For example, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.govresearchgate.net Similarly, pyrimidine-based compounds have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Ataxia Telangiectasia and Rad3-related (ATR) kinase, both of which are critical targets in cancer therapy. researchgate.netnih.gov The specific substitution pattern of this compound makes it a plausible candidate for screening against various kinase families.
Beyond kinases, the broader class of pyrimidine derivatives has been investigated for a multitude of therapeutic applications, highlighting the versatility of this heterocyclic system. nih.govorientjchem.orgwjarr.com The exploration of this compound and its analogues against a panel of therapeutic targets is a logical and promising direction for future research.
Integration of High-Throughput Screening and Computational Design
The discovery of novel therapeutic agents is increasingly reliant on the integration of high-throughput screening (HTS) and computational drug design. nih.govnih.gov The pyrimidine core of this compound makes it an ideal starting point for the construction of large and diverse chemical libraries for HTS campaigns. nih.govacs.org
DNA-encoded library technology (DELT) offers a powerful platform for rapidly generating and screening billions of compounds against biological targets. nih.govacs.org The synthesis of a DEL based on the this compound scaffold, where the allyl group can be further functionalized, would enable the exploration of a vast chemical space to identify high-affinity ligands for various proteins.
In parallel, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable for the rational design of more potent and selective inhibitors. mdpi.comnih.govtandfonline.com These in-silico approaches can predict the binding modes of pyrimidine derivatives to their target proteins, guiding the synthesis of optimized analogues. nih.govnih.gov For instance, computational studies have been instrumental in designing novel pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors and imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential inhibitors of SARS-CoV-2 entry. mdpi.comnih.govnih.gov Applying these computational tools to this compound could accelerate the identification of its potential biological targets and the development of lead compounds.
Table 2: Modern Drug Discovery Approaches for Pyrimidine Derivatives
| Technique | Description | Relevance to this compound |
|---|---|---|
| High-Throughput Screening (HTS) | Rapid, automated screening of large compound libraries against biological targets. nih.govmdpi.comstanford.edu | Screening of libraries containing this compound could identify novel biological activities. |
| DNA-Encoded Library Technology (DELT) | Synthesis and screening of massive libraries where each molecule is tagged with a unique DNA barcode. nih.govacs.org | The allyl group provides a handle for diversification in the synthesis of a focused DEL. |
| Molecular Docking | Computational simulation of the binding of a small molecule to the active site of a target protein. nih.govnih.gov | Can predict potential protein targets and guide the design of more potent analogues. |
Development of this compound as a Versatile Synthetic Intermediate
Beyond its potential biological activities, the chemical structure of this compound makes it a valuable building block in organic synthesis. The pyrimidine ring can undergo various transformations, and the allyl group offers a reactive site for a wide range of chemical modifications. researchgate.netchemicalbook.commdpi.com
The allyl group can participate in reactions such as olefin metathesis, hydroformylation, and various addition reactions, allowing for the introduction of diverse functional groups. nih.gov For example, N-allylation followed by ring-closing metathesis (RCM) is a strategy used to synthesize fused heterocyclic systems. nih.gov The amine functionality can also be further derivatized to create a wide array of amides, ureas, and other nitrogen-containing structures. researchgate.net
The pyrimidine ring itself can be functionalized through various reactions, although electrophilic substitution is generally directed to the 5-position, which is already substituted in this case. chemicalbook.com However, other synthetic manipulations are possible, and the combination of the reactive allyl group and the functionalizable aminopyrimidine core makes this compound a versatile intermediate for the synthesis of more complex molecules. researchgate.net
Future Directions in Chemical Biology and Material Science
The applications of functional organic molecules extend beyond medicine into the realms of chemical biology and materials science. Small molecules that can selectively modulate the function of a specific protein are invaluable as "chemical probes" for dissecting complex biological processes. nih.govchemicalprobes.org this compound, upon identification of a specific biological target, could be developed into such a probe. The allyl group could be functionalized with reporter tags, such as fluorescent dyes or affinity labels, to enable the study of its target protein in living cells. mdpi.com
In the field of materials science, heterocyclic compounds like pyrimidines are being explored for their potential use in the development of novel materials with interesting electronic and optical properties. ontosight.ai While this area is still emerging for pyrimidine derivatives, their inherent aromaticity and ability to participate in hydrogen bonding and π-stacking interactions suggest that they could be incorporated into polymers or organic electronic materials. The specific properties of this compound in this context remain to be investigated but represent a potential long-term research direction.
Q & A
Q. What are the common synthetic routes for preparing N-allyl-5,6-dimethylpyrimidin-4-amine, and what key reaction parameters influence yield?
The synthesis typically involves nucleophilic substitution of 5,6-dimethylpyrimidin-4-amine (CAS 54568-12-6) with allyl halides under basic conditions. Optimizing solvent polarity (e.g., DMF or THF), base selection (e.g., K₂CO₃ or NaH), and reaction temperature (60–100°C) is critical to minimize side reactions and improve yields. Monitoring progress via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm allyl group integration and pyrimidine ring substitution patterns.
- HPLC-MS : For purity assessment and molecular ion verification.
- FT-IR : To identify N-H and C=C stretching vibrations. Comparative analysis with spectral databases and synthetic intermediates ensures structural fidelity .
Q. How can reaction conditions be optimized for introducing the allyl group while preserving the pyrimidine core’s stability?
Use mild bases (e.g., DBU) and inert atmospheres (N₂/Ar) to prevent ring decomposition. Solvents with moderate polarity (e.g., acetonitrile) balance reactivity and stability. Kinetic monitoring via in-situ IR or UV-vis spectroscopy helps identify optimal reaction termination points .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the molecular conformation of this compound?
SHELX refinement (via SHELXL) enables precise determination of bond angles, torsional conformations, and hydrogen-bonding networks. For example, intramolecular N–H⋯N interactions between the pyrimidine amine and allyl group can be quantified to validate predicted geometries. High-resolution data (>1.0 Å) combined with TWIN/BASF commands address twinning or disorder in crystals .
Q. What strategies can address discrepancies in reported biological activity data for pyrimidine derivatives like this compound?
- Standardized Assays : Use cell lines with consistent passage numbers and ATP-based viability assays (e.g., CellTiter-Glo®) to reduce variability.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., allyl vs. propargyl groups) to isolate electronic vs. steric effects.
- Meta-Analysis : Cross-reference bioactivity data across journals to identify consensus mechanisms (e.g., kinase inhibition) .
Q. How do electronic and steric effects of substituents influence the reactivity of this compound in cross-coupling reactions?
The electron-donating methyl groups at C5/C6 increase pyrimidine ring electron density, enhancing susceptibility to electrophilic substitution. Conversely, the allyl group’s steric bulk may limit accessibility to catalytic sites in Pd-mediated couplings (e.g., Suzuki-Miyaura). Computational DFT studies (e.g., Gaussian09) can predict regioselectivity and transition-state energies .
Q. How can computational modeling complement experimental data in predicting the binding modes of this compound with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map interactions with ATP-binding pockets (e.g., EGFR kinase). Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the antimicrobial efficacy of this compound derivatives?
- Replicate Studies : Use identical bacterial strains (ATCC standards) and MIC (minimum inhibitory concentration) protocols.
- Check for Degradation : Assess compound stability in culture media via LC-MS to rule out false negatives.
- Synergy Testing : Evaluate combinatorial effects with known antibiotics to identify potentiating interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
